REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([As:8]([OH:11])([OH:10])=[O:9])[CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].[Br:18][CH2:19][C:20](Br)=[O:21]>O.ClCCl>[Br:18][CH2:19][C:20]([NH:7][C:6]1[CH:1]=[CH:2][C:3]([As:8]([OH:10])(=[O:11])[OH:9])=[CH:4][CH:5]=1)=[O:21] |f:1.2.3|
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)[As](=O)(O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
by vigorous shaking for 2 to 3 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
BRAA was prepared by a modification of the method
|
Type
|
DISSOLUTION
|
Details
|
When all solids had dissolved
|
Type
|
ADDITION
|
Details
|
each addition
|
Type
|
WAIT
|
Details
|
to stand for a few minutes
|
Type
|
CUSTOM
|
Details
|
4-(N-(Bromoacetyl)amino)benzenearsonic acid (BRAA) was precipitated by acidification of the solution to about pH 2-3 with the dropwise addition of 98% sulfuric acid
|
Type
|
FILTRATION
|
Details
|
collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 (± 0.5) min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NC1=CC=C(C=C1)[As](O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |